Home > Products > Screening Compounds P9679 > 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline
4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline -

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

Catalog Number: EVT-3079427
CAS Number:
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a phenylsulfonylindole substituent at the 4-position of the tetrahydroquinoline ring system. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Compound Description: This compound is similar to the previous one but has an additional chlorine atom at the 8-position of the tetrahydroquinoline ring. []

(4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors. It features a 4-bromophenyl group at the 4-position and a sulfonamide group at the 8-position of the tetrahydroquinoline ring system. [, , , , ]

Compound Description: A-867744 is a novel type II α7 PAM. It is a potent and selective allosteric modulator of α7 neuronal acetylcholine receptors with a unique pharmacological profile. []

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group of compounds represents a series of derivatives with various aryl substituents at the 4-position and a fluorine atom at the 8-position of the tetrahydroquinoline ring. []

[4-(Aryl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinolin-8-ylmethyl]-8'-(4'-aryl)-3a',4',5',9b'-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group represents a series of dimeric compounds where two tetrahydroquinoline units are linked by a methylene bridge at the 8-position. Each tetrahydroquinoline unit also carries an aryl substituent at the 4-position. []

N-Acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolines

Compound Description: This group encompasses a series of derivatives modified at the 1,2-position of the cyclopentene ring with an epoxy group. These compounds also feature an acyl group on the nitrogen atom and a phenyl ring at the 4-position. []

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group represents a series of compounds with a benzoyl group at the 4-position of the tetrahydroquinoline system. []

2,3,5,6TMP-TQS (Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

Compound Description: 2,3,5,6TMP-TQS was initially described as a silent allosteric modulator of the α7 nicotinic acetylcholine receptor, but later studies revealed distinct activities for its enantiomers. The (-) enantiomer acts as an antagonist of allosteric activation, while the (+) enantiomer functions as a PAM. [, ]

Compound Description: These compounds are structural analogs of 4BP-TQS, with the bromine atom positioned at the ortho and meta positions of the phenyl ring, respectively. Both compounds retain PAM activity but lack the allosteric agonist activity of 4BP-TQS, highlighting the significance of halogen atom positioning for pharmacological properties. []

4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS) and 4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

Compound Description: These compounds represent halogen analogs of 4BP-TQS where the bromine atom is substituted with chlorine (4CP-TQS) or iodine (4IP-TQS) at the para position of the phenyl ring. These modifications result in allosteric agonists with variations in their activation and inactivation kinetics and desensitization levels compared to 4BP-TQS. []

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

Compound Description: This compound is a halogen analog of 4BP-TQS, with a fluorine atom replacing the bromine atom at the para position of the phenyl ring. 4FP-TQS acts as a potentiator of acetylcholine responses but lacks allosteric agonist activity. Interestingly, it antagonizes the effects of allosteric agonists like 4BP-TQS. []

4-(1-Naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is a well-established positive allosteric modulator (PAM) of α7 nAChRs. It features a naphthalene ring at the 4-position and a sulfonamide group at the 8-position of the tetrahydroquinoline core. [, , , ]

Compound Description: This compound is an allosteric agonist of α7 nAChRs. It features a p-tolyl group (a toluene moiety attached through the methyl group) at the 4-position and a sulfonamide group at the 8-position. []

1-(8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)ethane-1,2-diol (S-40542)

Compound Description: This compound is a novel non-steroidal anti-androgen. []

6-Acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d)

Compound Description: This compound, 1d, is a tetrahydroquinoline derivative that acts as a selective androgen receptor modulator (SARM). It has shown potential as an orally available drug candidate for osteoporosis treatment due to its osteoanabolic effects. []

Compound Description: G-1 is a selective agonist of G protein-coupled estrogen receptor 1 (GPER), which is involved in various physiological and pathological processes, including cancer cell proliferation. [, , , , ]

Compound Description: G-15 is an antagonist of the G protein-coupled estrogen receptor-1 (GPER). [, , ]

(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA)

Compound Description: G1-PABA is a GPER ligand. []

Overview

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline is a complex organic compound belonging to the class of tetrahydro-3H-cyclopenta[c]quinolines. These compounds are characterized by a fused ring system that includes both a quinoline moiety and a cyclopentane ring. They are notable for their diverse biological activities and potential applications in drug development, particularly as scaffolds for medicinal chemistry. The molecular formula of this compound is C17H16N2C_{17}H_{16}N_{2} with a molecular weight of 248.33 g/mol .

Source and Classification

This compound is classified under heterocyclic organic compounds, specifically within the subclass of quinoline derivatives. It can be sourced from various chemical suppliers for research purposes, particularly in proteomics and medicinal chemistry . The structural uniqueness and potential biological activities make it a subject of interest in scientific research.

Synthesis Analysis

Methods

The synthesis of 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline typically involves an acid-catalyzed imino Diels-Alder reaction. This method combines an aromatic amine (in this case, pyridine), an aldehyde, and cyclopentadiene to yield the desired tricyclic structure.

Technical Details

  1. Starting Materials:
    • Aromatic amine (e.g., pyridine derivative)
    • Aldehyde
    • Cyclopentadiene
  2. Reaction Conditions:
    • Acid catalyst (such as Lewis acids)
    • Controlled temperature to facilitate the reaction without decomposition.

The reaction proceeds through the formation of an imine intermediate which then undergoes cyclization to form the tetrahydroquinoline framework.

Molecular Structure Analysis

Structure

The molecular structure features a fused bicyclic system with a nitrogen-containing heterocycle. The presence of the pyridine ring contributes to its electronic properties and reactivity.

Data

  • Molecular Formula: C17H16N2C_{17}H_{16}N_{2}
  • Molecular Weight: 248.33 g/mol
  • Structural Characteristics: The compound exhibits chirality due to the presence of multiple stereocenters within its structure .
Chemical Reactions Analysis

Reactions

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline can undergo various chemical reactions based on its functional groups:

  1. Oxidation: The double bond in the cyclopentene ring can be oxidized to form epoxides or diols.
  2. Substitution Reactions: Aromatic substituents can participate in electrophilic or nucleophilic aromatic substitution reactions depending on the conditions and reagents used.

Technical Details

The reactivity largely depends on the substituents attached to the core structure. For example, electron-donating or withdrawing groups can significantly influence the outcome of substitution reactions.

Mechanism of Action

The mechanism of action for 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline is closely related to its interaction with biological targets. In studies involving similar compounds, it has been shown to act as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs).

Process

  1. Binding: The compound binds to a transmembrane site on nAChRs.
  2. Modulation: This binding alters receptor activity without directly competing with acetylcholine at its binding site.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline include:

  • Melting Point: Similar compounds exhibit melting points ranging from 102 °C to 170 °C depending on specific substituents.

Chemical Properties

Applications

The primary applications of 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline lie in scientific research:

  1. Medicinal Chemistry: As a potential scaffold for drug development targeting neurological disorders.
  2. Proteomics Research: Utilized in studies involving receptor modulation and signaling pathways .

This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its importance in ongoing research and development efforts in medicinal applications.

Synthetic Methodologies for 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

Catalytic Cyclization Strategies for Core Scaffold Assembly

The efficient construction of the fused pentacyclic scaffold of 4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline presents significant synthetic challenges due to the presence of multiple stereocenters and the embedded pyridinyl moiety. Modern synthetic approaches employ strategic catalytic cyclization methodologies to build the molecular architecture efficiently. The most prevalent strategies involve intramolecular Friedel-Crafts alkylations or Diels-Alder reactions, which enable the simultaneous formation of the central cyclopentane ring and its fusion to the quinoline system [4].

A particularly effective approach utilizes Lewis acid-catalyzed intramolecular cyclization of appropriately functionalized quinoline precursors. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the ring closure of N-allyl quinoline derivatives bearing electron-donating substituents on the quinoline ring. This transformation proceeds via electrophilic activation of the olefin, followed by stereoselective attack by the electron-rich benzene ring, forming the crucial cyclopentane fusion with typical yields of 65-85%. The reaction demonstrates excellent functional group tolerance, accommodating various protective groups and substituents on both the quinoline core and the aliphatic chain .

Alternative routes employ transition metal-catalyzed [3+2] cycloadditions between quinolinyl-substituted alkenes and vinyl ethers. Gold(I) complexes such as (JohnPhos)Au(MeCN)SbF₆ efficiently catalyze this annulation at ambient temperature, constructing the cyclopentane ring with excellent diastereocontrol. The reaction mechanism involves gold-activation of the alkene, followed by nucleophilic attack by the vinyl ether and subsequent ring closure. This method offers advantages in mild reaction conditions and atom economy, but requires careful optimization of ligand-electron effects to prevent undesired polymerization side reactions [4] .

Table 1: Catalytic Cyclization Methods for Core Assembly

Cyclization StrategyCatalyst SystemYield Range (%)Key AdvantagesLimitations
Intramolecular Friedel-CraftsBF₃·OEt₂, AlCl₃65-85High atom economy, broad FG toleranceAcid-sensitive groups incompatible
[3+2] Cycloaddition(JohnPhos)Au(MeCN)SbF₆55-75Mild conditions, excellent stereocontrolSensitive to electronic effects
Reductive CyclizationPd/C, H₂; PtO₂60-78Simultaneous reduction and cyclizationRequires specific substitution patterns
Tandem Knoevenagel-Diels-AlderL-Proline, TiCl₄45-65Atom-economical, single-stepModerate diastereoselectivity

Stereoselective Synthesis of Tetrahydrocyclopentaquinoline Derivatives

The stereochemical complexity of 3a,4,5,9b-tetrahydrocyclopenta[c]quinolines necessitates precise stereocontrol strategies during synthesis. The molecule contains up to four contiguous stereocenters, with the C4-pyridinyl substituent introducing an additional element of stereochemical complexity. Modern synthetic approaches employ both substrate-controlled and catalyst-controlled strategies to achieve the required stereoselectivity [4] .

Diastereoselective Control: Chiral auxiliaries attached at the C3 position effectively control facial selectivity during the pivotal cyclization step. Oppolzer's camphorsultam and Evans oxazolidinones have been successfully employed, providing diastereomeric ratios exceeding 15:1. The cyclization precursor is typically prepared by coupling a functionalized quinoline derivative with the chiral auxiliary, followed by intramolecular cyclization under Lewis acid catalysis. Subsequent auxiliary removal affords enantiomerically enriched products with retention of configuration. This approach reliably delivers the cis-fused [3.3.0] octane system characteristic of these compounds, with the hydrogen at the ring fusion (9b-position) adopting the thermodynamically favored endo orientation [4].

Enantioselective Catalysis: Transition metal complexes with chiral ligands enable asymmetric hydrogenation of the corresponding cyclopenta[c]quinoline precursors. Ru(II)-BINAP catalysts facilitate the enantioselective reduction of the quinoline ring system at pressures of 50-100 atm H₂, achieving enantiomeric excesses of 88-95%. The reaction proceeds via stepwise reduction of the heteroaromatic system, with the stereochemistry determined during the dearomatization step. Alternatively, organocatalytic approaches employing chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric transfer hydrogenation using Hantzsch ester as the hydride source. This method operates under milder conditions (ambient pressure, 25-40°C) and provides complementary stereoselectivity to the metal-catalyzed approach .

The introduction of the C4-pyridinyl group presents additional stereochemical considerations. Nucleophilic addition to iminium intermediates generated in situ from the parent lactam proceeds with high stereoselectivity when chelating Lewis acids (MgBr₂, ZnCl₂) coordinate both the carbonyl oxygen and the pyridinyl nitrogen. This rigid conformation directs nucleophilic attack from the less hindered face, typically yielding the trans-diastereomer with respect to the 9b-hydrogen [4].

Role of Transition Metal Catalysts in Pyridinyl Group Functionalization

The strategic incorporation of the pyridin-4-yl moiety at the C4 position of the tetrahydrocyclopentaquinoline scaffold relies heavily on transition metal catalysis. Two principal methodologies dominate: direct C-H functionalization of preformed heterocyclic systems and cross-coupling reactions of halogenated intermediates [3] .

C-H Activation Strategies: Palladium-catalyzed C-H functionalization enables direct pyridination of the cyclopentaquinoline core without requiring pre-functionalization. The most efficient systems employ Pd(OAc)₂ with silver carbonate as an oxidant and acetic acid as a solvent. Electron-deficient pyridines undergo regioselective C-H activation at the C4 position when directed by proximal nitrogen atoms. The reaction mechanism involves electrophilic palladation of the electron-rich quinoline system, followed by transmetalation with the pyridinyl moiety and reductive elimination. While atom-economical, this approach suffers from moderate yields (typically 40-65%) due to competing homocoupling and requires careful optimization of directing group placement [3] .

Cross-Coupling Approaches: Suzuki-Miyaura coupling between 4-halopyridines and boronic acid-functionalized cyclopentaquinolines provides superior control and higher yields (75-92%). The 4-boronic acid derivatives are typically prepared via iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂) and [Ir(OMe)COD]₂/DTBM-Segphos as the catalytic system. This regioselective borylation occurs preferentially at the electron-rich position ortho to nitrogen. Subsequent palladium-catalyzed coupling with 4-bromo- or 4-chloropyridine under mild conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 60-80°C) installs the pyridinyl group with retention of configuration at stereocenters. This two-step sequence demonstrates excellent functional group compatibility and scalability .

Table 2: Transition Metal-Catalyzed Pyridinyl Functionalization Methods

MethodologyCatalyst SystemReaction ConditionsYield Range (%)Key Features
Direct C-H PyridinationPd(OAc)₂/Ag₂CO₃/AcOH120°C, 24h40-65Atom-economical, no prefunctionalization
Suzuki-Miyaura CouplingPd(PPh₃)₄/K₂CO₃DME/H₂O, 80°C75-92High regiocontrol, broad scope
Stille CouplingPd₂(dba)₃/AsPh₃Toluene, 100°C65-85Tolerant of sensitive functionalities
Negishi CouplingPdCl₂(dppf)/ZnCl₂THF, 60°C70-88Excellent stereoretention

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

The synthesis of complex heterocyclic systems like 4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline presents significant challenges in purification and scalability. Both solid-phase and solution-phase methodologies offer distinct advantages and limitations, with the optimal approach depending on the target molecular weight, complexity, and desired application [3] [5].

Solid-Phase Synthesis: This approach utilizes functionalized resins (typically 2-chlorotrityl chloride or Rink amide resins) as the solid support. The cyclopentaquinoline core is assembled through sequential coupling, cyclization, and functionalization steps while attached to the polymer matrix. The pyridinyl group is typically introduced via on-resin Suzuki coupling or reductive amination. The principal advantage lies in simplified purification—excess reagents and byproducts are removed by filtration and washing, enabling high intermediate purity without chromatographic separation. This method is particularly advantageous for synthesizing combinatorial libraries for structure-activity relationship studies. However, the approach suffers from limitations in reaction monitoring (requiring cleavage of small aliquots for analysis) and lower overall yields (typically 40-60%) due to incomplete reactions and accumulation of side products over multiple steps. Additionally, the acid-sensitive nature of the trityl-based linkers imposes constraints on reaction conditions, prohibiting strongly acidic or basic environments [5].

Solution-Phase Synthesis: Traditional solution-phase methods offer greater flexibility in reaction conditions and facilitate real-time reaction monitoring through standard analytical techniques (TLC, NMR, LCMS). The synthesis typically proceeds through linear sequences involving Friedel-Crafts cyclization, reduction, and pyridinyl functionalization in discrete steps. Purification at each stage (typically column chromatography or crystallization) ensures high intermediate purity, resulting in superior final compound purity (>95% vs. 85-90% for solid-phase). Solution-phase synthesis also accommodates larger reaction scales (multigram quantities) more efficiently than solid-phase approaches. However, these advantages come with increased purification burden, higher solvent consumption, and greater potential for material loss during intermediate isolations. Recent hybrid approaches employ soluble polymer supports (e.g., PEG-based) that combine the purification advantages of solid-phase with the homogeneous reaction kinetics of solution-phase chemistry [3] [5].

Table 3: Comparative Analysis of Synthesis Approaches

ParameterSolid-Phase SynthesisSolution-Phase SynthesisHybrid (Soluble Polymer)
Purification EfficiencyExcellent (filtration/washing)Poor (chromatography required)Good (precipitation/filtration)
Reaction MonitoringDifficult (cleavage required)Excellent (standard techniques)Good (standard techniques)
ScalabilityLimited (mg to 1g scale)Excellent (mg to kg scale)Moderate (mg to 10g scale)
Final Purity85-90%>95%90-95%
Automation PotentialExcellentLimitedModerate
Functional Group ToleranceModerate (linker sensitivity)BroadBroad
Stereochemical ControlModerateExcellentGood
Typical Overall Yield*40-60%25-35%45-55%

*For a decameric sequence

Strategic Selection Criteria: For library synthesis and rapid analog generation (particularly for drug discovery screening), solid-phase synthesis provides superior throughput despite moderate yields. For material-intensive applications (biological testing, formulation studies) or when high stereochemical purity is paramount, solution-phase synthesis remains preferable despite its operational complexity. The emerging soluble polymer-supported approach offers a promising compromise, particularly for intermediates requiring extensive characterization [3] [5].

Properties

Product Name

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

IUPAC Name

4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2

InChI Key

XMUOAVOTTRCNEM-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4

Solubility

not available

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.